![molecular formula C13H18N2OS B399663 3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA](/img/structure/B399663.png)
3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-N’-(2-sec-butylphenyl)thiourea is an organosulfur compound with the molecular formula C13H18N2OS. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical applications. This compound is characterized by the presence of an acetyl group, a sec-butylphenyl group, and a thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-acetyl-N’-(2-sec-butylphenyl)thiourea can be synthesized through a condensation reaction between an amine and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis of unsymmetrical (thio)ureas .
Industrial Production Methods
In industrial settings, the synthesis of N-acetyl-N’-(2-sec-butylphenyl)thiourea may involve the use of stable and readily available N,N’-di-Boc-substituted thiourea as a mild thioacylating agent when activated with trifluoroacetic acid anhydride . This method allows for the preparation of thiocarbonyl compounds with good chemical selectivity and functional group tolerance.
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl-N’-(2-sec-butylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
N-acetyl-N’-(2-sec-butylphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the production of dyes, elastomers, plastics, and textiles.
Mecanismo De Acción
The mechanism of action of N-acetyl-N’-(2-sec-butylphenyl)thiourea involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. Its antibacterial and anticancer activities are attributed to its ability to disrupt cellular processes and induce apoptosis in target cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-phenylthiourea: Similar structure but lacks the acetyl and sec-butylphenyl groups.
N,N’-diethylthiourea: Contains ethyl groups instead of acetyl and sec-butylphenyl groups.
Uniqueness
N-acetyl-N’-(2-sec-butylphenyl)thiourea is unique due to the presence of both acetyl and sec-butylphenyl groups, which enhance its biological activity and chemical reactivity compared to simpler thiourea derivatives. This structural complexity allows for a broader range of applications and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H18N2OS |
|---|---|
Peso molecular |
250.36g/mol |
Nombre IUPAC |
N-[(2-butan-2-ylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C13H18N2OS/c1-4-9(2)11-7-5-6-8-12(11)15-13(17)14-10(3)16/h5-9H,4H2,1-3H3,(H2,14,15,16,17) |
Clave InChI |
WWXSSFFZSQPJFL-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


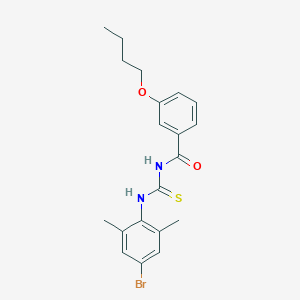
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(3-methoxybenzoyl)thiourea](/img/structure/B399582.png)
![3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B399583.png)
![2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B399585.png)
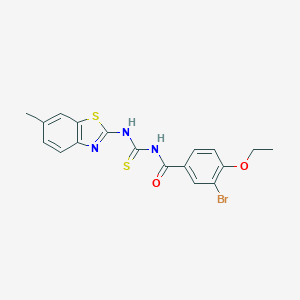
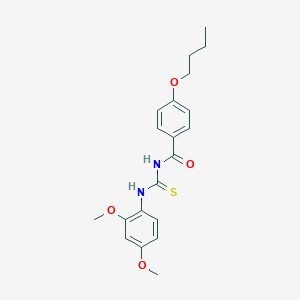
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-N'-(3-butoxybenzoyl)thiourea](/img/structure/B399591.png)
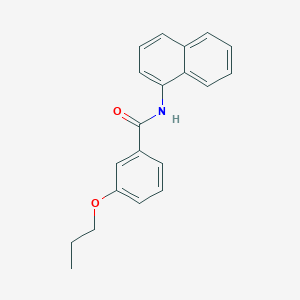
![Methyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B399596.png)
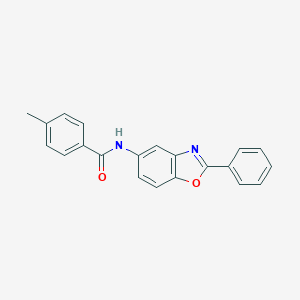
![Propyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B399600.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B399601.png)
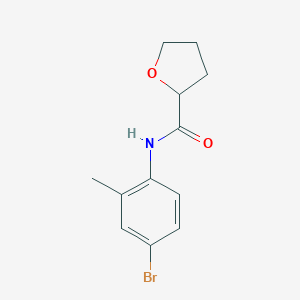
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide](/img/structure/B399603.png)
